molecular formula C9H10N2OS B2668133 N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide CAS No. 2190141-49-0

N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide

Cat. No.: B2668133
CAS No.: 2190141-49-0
M. Wt: 194.25
InChI Key: DTUCWYJQGVBESA-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The cyclopropyl group can be introduced through cyclopropanation reactions, and the prop-2-enamide group can be added via amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl and prop-2-enamide groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Cyclopropyl Derivatives: Compounds such as cyclopropylamine and cyclopropylcarbinol contain the cyclopropyl group.

    Amide Derivatives: Compounds like acetamide and benzamide contain the amide functional group.

Uniqueness

N-(4-Cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide is unique due to the combination of the thiazole ring, cyclopropyl group, and prop-2-enamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-7(12)11-9-8(6-3-4-6)10-5-13-9/h2,5-6H,1,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUCWYJQGVBESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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